EMD 495235

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

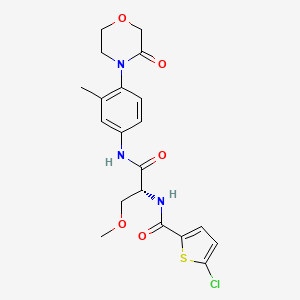

C20H22ClN3O5S |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

5-chloro-N-[(2R)-3-methoxy-1-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-1-oxopropan-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H22ClN3O5S/c1-12-9-13(3-4-15(12)24-7-8-29-11-18(24)25)22-19(26)14(10-28-2)23-20(27)16-5-6-17(21)30-16/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,22,26)(H,23,27)/t14-/m1/s1 |

InChI Key |

ZJKUSSXXGFPAIZ-CQSZACIVSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)[C@@H](COC)NC(=O)C2=CC=C(S2)Cl)N3CCOCC3=O |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(COC)NC(=O)C2=CC=C(S2)Cl)N3CCOCC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of the compound N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide provides foundational information based on its chemical structure and data from closely related analogs. The document outlines the predicted physicochemical properties, potential biological activities, and hypothetical experimental workflows for its investigation.

Introduction

N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a complex organic molecule incorporating a benzothiazole ring, a methoxy-substituted phenyl ring, a carbamothioyl group, and a chloro-methyl-substituted benzamide moiety. The combination of these structural features suggests a potential for diverse biological activities, as individual moieties are known to be pharmacologically active. This guide aims to provide a detailed overview of its known chemical properties and to extrapolate potential biological functions and experimental approaches based on the analysis of its constituent parts and similar compounds.

Chemical and Physical Properties

Based on its chemical structure, a number of physicochemical properties can be predicted for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C23H18ClN3O2S2 | [1] |

| Molecular Weight | 483.99 g/mol | PubChem |

| IUPAC Name | N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide | [1] |

| CAS Number | 342541-09-5 | PubChem |

| Predicted LogP | 6.5 | ChemAxon |

| Predicted pKa (strongest acidic) | 7.9 | ChemAxon |

| Predicted pKa (strongest basic) | 1.8 | ChemAxon |

| Predicted Solubility | Low in water | Inferred from LogP |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely involve a multi-step process, culminating in the coupling of two key intermediates: a benzothiazole-containing amine and a substituted benzoyl isothiocyanate.

Experimental Protocol for Synthesis (Hypothetical)

-

Synthesis of 2-Methoxy-5-(1,3-benzothiazol-2-yl)aniline (Intermediate 1):

-

React 2-amino-4-nitrophenol with potassium thiocyanate in the presence of a suitable catalyst to form the benzothiazole ring.

-

Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Methylate the phenolic hydroxyl group using a methylating agent like dimethyl sulfate.

-

Purify the intermediate via column chromatography.

-

-

Synthesis of 3-Chloro-4-methylbenzoyl isothiocyanate (Intermediate 2):

-

Convert 3-chloro-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

-

React the acyl chloride with potassium thiocyanate in an aprotic solvent to yield the benzoyl isothiocyanate.

-

-

Final Coupling Reaction:

-

React 2-methoxy-5-(1,3-benzothiazol-2-yl)aniline with 3-chloro-4-methylbenzoyl isothiocyanate in a suitable solvent like acetone or tetrahydrofuran.

-

The reaction mixture is typically stirred at room temperature or gentle reflux until completion, monitored by thin-layer chromatography.

-

The final product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

-

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activities and Signaling Pathways

The biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide has not been explicitly reported. However, based on the known activities of its structural motifs, several potential therapeutic areas can be hypothesized.

-

Anticancer Activity: Benzothiazole derivatives are known to exhibit potent anticancer properties by targeting various signaling pathways.

-

Antimicrobial Activity: The benzothiazole nucleus is a common feature in many antimicrobial agents.

-

Kinase Inhibition: The overall structure bears resemblance to some known kinase inhibitors, suggesting potential activity against various protein kinases involved in cell signaling.

Hypothetical Signaling Pathway Involvement

Given the prevalence of benzothiazole-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Proposed Experimental Workflows

To elucidate the actual biological properties of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, a systematic experimental approach is necessary.

In Vitro Biological Evaluation Workflow

Detailed Experimental Protocols (Templates)

5.2.1. MTT Assay for Cytotoxicity Screening

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

5.2.2. Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While specific experimental data for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is currently lacking in the public domain, this technical guide provides a solid foundation for future research. The predicted physicochemical properties, a plausible synthetic route, and hypothesized biological activities and experimental workflows offer a roadmap for scientists to explore the potential of this compound. Further investigation is warranted to uncover its true pharmacological profile and potential therapeutic applications.

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological effects of benzothiazole derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the current landscape, including quantitative data, experimental methodologies, and key signaling pathways.

Benzothiazole and its analogues have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory conditions.[1][2][3][4] Their versatile chemical nature allows for structural modifications that can modulate their biological activity, making them attractive candidates for the development of novel drugs.[5][6]

Anticancer Activity

Benzothiazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][7][8] The mechanisms underlying their anticancer activity are diverse and often involve the induction of apoptosis, inhibition of key enzymes, and interference with cell signaling pathways. For instance, some derivatives have been found to target the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[9]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [8] |

| Nitrobenzylidene containing thiazolidine derivative 54 | HEPG2 (Liver) | 0.048 | [8] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [8] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [8] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84 | [8] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88 | [8] |

| 2-(benzothiazol-2-ylthio)-N'-(3-phenyl-4-(phenyl)thiazol-2(3H)-ylidene)acetohydrazide (4a) | C6 (Glioma) | 0.03 | [10] |

| 2-(benzothiazol-2-ylthio)-N'-(3-(4-chlorophenyl)-4-(phenyl)thiazol-2(3H)-ylidene)acetohydrazide (4d) | C6 (Glioma) | 0.03 | [10] |

| 2-substituted benzothiazole with nitro substituent (A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [9] |

| 2-substituted benzothiazole with fluorine substituent (B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of certain benzothiazole derivatives on the NF-κB signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), or disruption of the microbial cell membrane.[11][14]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole clubbed isatin derivative (41c) | Escherichia coli | 3.1 | [14] |

| Benzothiazole clubbed isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 | [14] |

| Benzothiazole clubbed isatin derivative (41c) | Bacillus cereus | 12.5 | [14] |

| Benzothiazole clubbed isatin derivative (41c) | Staphylococcus aureus | 12.5 | [14] |

| Benzothiazole derivative (133) | Staphylococcus aureus | 78.125 | [14] |

| Benzothiazole derivative (133) | Escherichia coli | 78.125 | [14] |

| Compound A1 | Xanthomonas oryzae pv oryzae (Xoo) | 16.4 | [15] |

| Compound A2 | Xanthomonas oryzae pv oryzae (Xoo) | 11.3 | [15] |

| Compound A1 | Xanthomonas axonopodis pv. citri (Xac) | 9.35 | [15] |

| Compound A2 | Xanthomonas axonopodis pv. citri (Xac) | 7.00 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the benzothiazole derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Visualization

The following diagram outlines the general workflow for screening the antimicrobial activity of benzothiazole derivatives.

Caption: Workflow for antimicrobial screening of benzothiazole derivatives.

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models of epilepsy.[16][17] The well-known drug Riluzole, which contains a benzothiazole moiety, is used in the treatment of amyotrophic lateral sclerosis and has demonstrated anticonvulsant effects.[16][18]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of selected benzothiazole derivatives in the Maximal Electroshock (MES) test.

| Compound | Dose (mg/kg) | Protection (%) | Time (h) | Reference |

| BZT-4 | 30 | 50 | 4.0 | |

| BZT-5 | 30 | 60 | 4.0 | |

| BZT-11 | 30 | 60 | 4.0 | |

| BZT-12 | 30 | 66 | 4.0 |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use rodents (mice or rats) of a specific strain and weight.

-

Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via a suitable route (e.g., intraperitoneal or oral).

-

Electroshock Application: After a predetermined time, deliver a brief electrical stimulus through corneal or auricular electrodes. The stimulus intensity is set to induce a tonic hindlimb extension in control animals.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group.

Other Biological Activities

Beyond the major areas highlighted above, benzothiazole derivatives have shown a remarkable diversity of other biological activities.

-

Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[19][20][21]

-

Antidiabetic Activity: Certain benzothiazole derivatives have been explored for their potential to lower blood glucose levels, with some acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ).[22][23][24]

-

Neuroprotective Effects: Benzothiazole-based compounds have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[18][25][26][27] Their mechanisms may involve antioxidant effects and modulation of catalase activity.[25]

References

- 1. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. jchr.org [jchr.org]

- 13. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 19. jocpr.com [jocpr.com]

- 20. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 22. annalsofrscb.ro [annalsofrscb.ro]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

EMD 495235: A Comprehensive Technical Guide to its Core Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and pharmacological characterization of EMD 495235, a potent and orally active coagulation factor Xa inhibitor. The document outlines the quantitative data supporting its mechanism of action, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. By binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the clotting cascade and preventing thrombus formation.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, Factor Xa, has been determined through various in vitro assays. The key quantitative metrics are summarized in the table below for easy comparison.

| Parameter | Value | Target | Species | Reference |

| IC50 | 5.5 nM | Factor Xa | Not Specified | [1][2][3] |

| Ki | 6.8 nM | Human Factor Xa | Human | [1][2][3] |

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. The inhibition of Factor Xa by this compound disrupts this cascade.

Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor Xa.

Experimental Protocols

In Vitro Factor Xa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against Factor Xa.

Methodology: A chromogenic assay is the most common method for measuring Factor Xa activity.

-

Reagents and Materials:

-

Purified human Factor Xa

-

Specific chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The plate is incubated at 37°C, and the absorbance is measured at a specific wavelength (e.g., 405 nm) at multiple time points.

-

The rate of substrate hydrolysis, which is proportional to the Factor Xa activity, is determined from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

The percentage of Factor Xa inhibition is calculated for each concentration of this compound relative to a control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Caption: Workflow for the in vitro chromogenic assay to determine Factor Xa inhibition.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties and determine the pharmacokinetic profile of this compound following oral administration in animal models.

Methodology:

-

Animal Models:

-

Wistar rats

-

Beagle dogs

-

Cynomolgus monkeys

-

-

Experimental Procedure:

-

Animals are fasted overnight prior to drug administration.

-

This compound is administered orally via gavage at a defined dose.

-

Blood samples are collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

-

Bioanalytical Method:

-

The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Absolute bioavailability is calculated by comparing the AUC following oral administration to that after intravenous administration.

-

Caption: General workflow for in vivo pharmacokinetic studies of this compound.

References

The Therapeutic Potential of Novel Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the burgeoning therapeutic potential of new-generation benzamide compounds, with a focus on their applications in oncology, neuropsychiatry, and antiemetic therapies. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows to support ongoing research and development in this critical area.

I. Benzamide Derivatives in Oncology

Novel benzamide derivatives have emerged as promising candidates in cancer therapy, primarily through their action as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Histone Deacetylase (HDAC) Inhibition

Benzamide-based HDAC inhibitors represent a significant class of epigenetic modulators. These compounds typically feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. By inhibiting HDACs, these molecules can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: In Vitro Activity of Benzamide-Based HDAC Inhibitors

| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |

| 1a | HDACs | Not specified | HCT-116, MCF-7, A549 | [1] |

| 4a | HDACs | Not specified | HCT-116, MCF-7, A549 | [2] |

| Compound 15 | HDAC1 | >532 | - | |

| HDAC3 | 28 | - | ||

| Compound 13 | HDAC1 | 35 | - | |

| HDAC3 | 11 | - | ||

| Compound 14 | HDAC1 | 1.3 | - | |

| HDAC3 | 1.3 | - |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorogenic assay to determine the in vitro inhibitory activity of novel benzamide derivatives against specific HDAC isoforms.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human HDAC enzyme(s) in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution (e.g., trypsin and a known HDAC inhibitor like Trichostatin A in assay buffer).

-

Prepare serial dilutions of the test benzamide compound and a positive control (e.g., MS-275) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure :

-

Add the diluted test compounds and controls to the wells of a 96-well plate.

-

Add the HDAC enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.

-

-

Data Analysis :

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Signaling Pathway: HDAC Inhibition and Cancer Cell Apoptosis

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives that mimic the nicotinamide moiety of the NAD+ substrate are potent inhibitors of PARP enzymes, particularly PARP-1.[3] These inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality.[3]

Quantitative Data: In Vitro Activity of Benzamide-Based PARP Inhibitors

| Compound ID | Target | IC50 (nM) | Cancer Cell Line(s) | Reference |

| Compound 28d | PARP-1 | 3200 | SNU-251, MDA-MB-231 | [4] |

| Compound 13f | PARP-1 | 0.25 | HCT116, DLD-1 | [5] |

| Olaparib | PARP-1 | 1.2 | - | [3] |

| Veliparib | PARP-1 | 5.2 | - | [3] |

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of benzamide compounds against PARP-1.

-

Reagent Preparation :

-

Coat a 96-well plate with histone proteins overnight at 4°C.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mM DTT).

-

Reconstitute recombinant human PARP-1 enzyme and activated DNA in assay buffer.

-

Prepare a solution of biotinylated NAD+.

-

Prepare serial dilutions of the test benzamide compound and a positive control (e.g., Olaparib) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure :

-

Wash the histone-coated plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the diluted test compounds and controls to the wells.

-

Add the PARP-1 enzyme and activated DNA mixture to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the biotinylated NAD+ solution.

-

Incubate the plate at 37°C for 60 minutes.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate. Incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis :

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[6]

-

Signaling Pathway: PARP Inhibition and Synthetic Lethality

References

- 1. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

in vitro screening of EMD 495235

An In-Depth Technical Guide on the In Vitro Screening of EMD 495235

This technical guide provides a comprehensive overview of the , a potent and orally active inhibitor of coagulation factor Xa. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's inhibitory activity, relevant experimental protocols, and its mechanism of action within the coagulation cascade.

Quantitative Data Summary

The in vitro potency of this compound as a factor Xa inhibitor has been determined through various assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Metric | Value | Target | Species | Reference |

| IC50 | 5.5 nM | Factor Xa | Not Specified | [1][2][3] |

| Ki | 6.8 nM | Human Factor Xa | Human | [1][2][3] |

Note: The provided data is based on publicly available information. Further details on the specific assay conditions can be found in the referenced literature.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the cleavage of fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting Factor Xa, this compound effectively blocks this downstream signaling, thereby preventing thrombus formation.[4]

Below is a diagram illustrating the coagulation cascade and the point of inhibition by this compound.

Experimental Protocols

While the specific, detailed protocols for the are proprietary to the developing institution, a general methodology for a Factor Xa enzymatic assay can be outlined based on standard laboratory practices.

Objective: To determine the inhibitory activity of this compound on purified human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Workflow:

The following diagram outlines a typical workflow for an in vitro Factor Xa inhibition assay.

Procedure:

-

Preparation of Reagents: All reagents are prepared in the assay buffer. A stock solution of this compound is serially diluted to obtain a range of concentrations.

-

Assay Plate Setup: The different dilutions of this compound are added to the wells of a 96-well microplate. Control wells containing only the solvent (e.g., DMSO) are also included.

-

Enzyme Addition: A solution of purified human Factor Xa is added to each well.

-

Incubation: The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The chromogenic substrate is added to all wells to initiate the enzymatic reaction. The Factor Xa will cleave the substrate, releasing a colored product.

-

Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated. These rates are then plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value. The Ki value can be subsequently calculated from the IC50 using the Michaelis-Menten constant of the substrate and the substrate concentration.

Preclinical Development

This compound was identified as a potent, water-soluble, and orally bioavailable candidate for further development based on its favorable in vitro activity and pharmacokinetic properties in animal models.[5] It, along with a related compound EMD 503982, was selected for in-depth preclinical and clinical investigations as an anticoagulant drug.[4] The development of this compound is part of a broader effort to discover and optimize non-benzamidine-based Factor Xa inhibitors with improved oral profiles.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chlorothiophenecarboxamides as P1 surrogates of inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD 495235: A Technical Deep Dive into its Structure-Activity Relationship as a Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD 495235 is a potent, orally bioavailable, and water-soluble direct inhibitor of blood coagulation Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. While specific quantitative SAR data from the primary literature was not accessible for this review, this document synthesizes available information on its chemical structure, mechanism of action, and the experimental protocols utilized in its development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antithrombotic agents.

Introduction

Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. A key therapeutic strategy in the management of these disorders is the inhibition of the coagulation cascade to prevent the formation of pathological thrombi. Factor Xa, a serine protease, sits at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulant therapy. The development of direct oral anticoagulants (DOACs) targeting FXa has revolutionized the treatment of thromboembolic disorders, offering improved safety and convenience over traditional therapies like warfarin.

This compound emerged from a research program focused on the discovery of novel, non-basic FXa inhibitors. It belongs to a chemical class of chlorothiophenecarboxamides that incorporate an amino acid moiety and a substituted aniline.[1] Structure-activity relationship studies on this series of compounds led to the identification of this compound as a promising candidate for further development due to its potent in vitro activity, favorable pharmacokinetic profile, and good water solubility.[1]

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector protease in the coagulation cascade. Thrombin, in turn, catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a stable blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade and the subsequent formation of fibrin.

The blood coagulation cascade is a complex series of enzymatic reactions involving numerous clotting factors. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

-

The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vascular injury.

-

The Intrinsic Pathway: Activated by contact with negatively charged surfaces.

-

The Common Pathway: Both the extrinsic and intrinsic pathways converge on the activation of Factor X to Factor Xa, which is the first step of the common pathway.

The central role of Factor Xa in the coagulation cascade is depicted in the signaling pathway diagram below.

Figure 1: The Blood Coagulation Cascade and the Site of Action of this compound.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide.

A key structural feature of this compound and related compounds is the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a crucial P4 ligand for binding to the S4 pocket of the Factor Xa active site. The chlorothiophene group acts as a P1 surrogate, interacting with the S1 pocket. The amino acid component links these two key recognition elements.

While a detailed quantitative SAR table could not be compiled from the available literature, the initial publication on this series of compounds highlights that the optimization of the substituents on the phenylmorpholinone ring and the amino acid portion led to the discovery of this compound as a highly potent and soluble compound.

Table 1: Key Compounds in the Development of Factor Xa Inhibitors

| Compound Name | Chemical Class | Significance |

| This compound | Chlorothiophenecarboxamide | A potent, water-soluble, and orally bioavailable Factor Xa inhibitor selected for further development.[1][2] |

| EMD 503982 | Related Factor Xa Inhibitor | A compound from the same research program that also entered clinical studies.[2] |

| Rivaroxaban | Oxazolidinone | The first orally active direct Factor Xa inhibitor to be marketed. |

| Apixaban | Pyrazolopyridinone | Another widely used oral direct Factor Xa inhibitor. |

Experimental Protocols

This section outlines the general experimental methodologies that would have been employed in the discovery and preclinical evaluation of this compound, based on standard practices for this class of compounds.

Chemical Synthesis

The synthesis of chlorothiophenecarboxamide analogs of this compound would typically involve a multi-step process. A key intermediate is 4-(4-aminophenyl)morpholin-3-one. The general synthetic approach would involve the coupling of a protected amino acid with the 4-(4-aminophenyl)morpholin-3-one moiety, followed by deprotection and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride or a related derivative.

Figure 2: Generalized Synthetic Workflow for this compound Analogs.

In Vitro Factor Xa Inhibition Assay

The inhibitory activity of this compound and its analogs against Factor Xa is typically determined using a chromogenic assay.

Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is used. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Protocol Outline:

-

Preparation of Reagents: Human Factor Xa, a specific chromogenic substrate (e.g., S-2222), and a suitable buffer (e.g., Tris-HCl) are prepared.

-

Incubation: A fixed concentration of human Factor Xa is incubated with various concentrations of the test compound (e.g., this compound) in a microplate well for a defined period at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The chromogenic substrate is added to each well to initiate the enzymatic reaction.

-

Measurement: The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Pharmacokinetic Studies

To assess the oral bioavailability and other pharmacokinetic parameters of this compound, studies in animal models such as rats and monkeys are conducted.

Protocol Outline:

-

Animal Dosing: A cohort of animals (e.g., male Wistar rats) is administered the test compound either intravenously (IV) or orally (PO) at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Conclusion

This compound represents a significant advancement in the development of direct oral Factor Xa inhibitors. Its chemical structure, based on a chlorothiophenecarboxamide scaffold, was optimized to achieve high potency, good water solubility, and favorable oral bioavailability. While detailed quantitative structure-activity relationship data is not publicly available, the qualitative understanding of the key binding interactions within the S1 and S4 pockets of the Factor Xa active site provides a rational basis for the design of future FXa inhibitors. The experimental protocols outlined in this guide offer a standardized framework for the evaluation of novel anticoagulant candidates. Further research and the public dissemination of detailed SAR data for compounds like this compound will continue to drive innovation in the field of antithrombotic therapy.

References

Technical Guide: Physicochemical Properties of EMD 495235

An in-depth technical guide on the core physicochemical properties of EMD 495235 for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a potent and orally active direct inhibitor of coagulation Factor Xa. This document provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action within the coagulation cascade.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅ClN₄O₅S | [Calculated] |

| Molecular Weight | 521.0 g/mol | [Calculated] |

| IC₅₀ (Factor Xa) | 5.5 nM | [1] |

| Kᵢ (Factor Xa) | 6.8 nM | [2][3] |

| Aqueous Solubility | Water soluble | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates followed by a final coupling reaction and purification.

Methodology:

-

Intermediate Synthesis: The synthesis typically begins with the preparation of the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a key precursor.[4][5]

-

Coupling Reaction: This precursor is then coupled with a suitably activated 5-chlorothiophene-2-carboxylic acid derivative.

-

Purification: The final crude product is purified using standard chromatographic techniques, such as column chromatography, to yield the pure this compound.

Determination of Factor Xa Inhibitory Activity (IC₅₀)

The in vitro inhibitory activity of this compound against Factor Xa is determined using a chromogenic assay.

Methodology:

-

Reagents: Purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a suitable buffer system are used.

-

Procedure: this compound at various concentrations is pre-incubated with Factor Xa. The reaction is initiated by the addition of the chromogenic substrate. The rate of substrate cleavage, which is proportional to the residual Factor Xa activity, is monitored by measuring the change in absorbance over time.

-

Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Mechanism of Action: The Coagulation Cascade

This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the key enzyme that ultimately leads to fibrin clot formation.

By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent prevention of thrombus formation. This targeted mechanism of action offers a potentially favorable safety and efficacy profile compared to broader-spectrum anticoagulants.

References

- 1. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 2. Factor xa inhibitors | PPTX [slideshare.net]

- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 4. DE102007028319A1 - Substituted oxazolidinones and their use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Compound EMD 495235 / PubChem CID 4508674

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Compound EMD 495235 / PubChem CID 4508674

Executive Summary

This document provides a technical overview of the chemical compound identified as PubChem CID 4508674. An extensive search for the identifier "this compound" was also conducted; however, no direct link to PubChem CID 4508674 was found in the available scientific literature and databases. The information presented herein is based solely on the data available for PubChem CID 4508674.

A thorough investigation of scientific databases and literature has revealed a significant lack of published data regarding the biological activity, experimental protocols, and associated signaling pathways for this compound. Therefore, this guide will focus on the available chemical information and highlight the current knowledge gap.

Chemical Identity and Properties

The compound associated with PubChem CID 4508674 is chemically known as N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C23H18ClN3O2S2 | PubChem |

| Molecular Weight | 483.9 g/mol | PubChem |

| IUPAC Name | N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide | PubChem |

| InChI Key | InChIKey=YQZJXZJXZJXZJXZ-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)N3C4=CC=CC=C4SC3=N)Cl | PubChem |

Biological Activity and Pharmacological Data

Despite a comprehensive search of public domain databases, including PubChem and scientific literature repositories, no quantitative data on the biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide (PubChem CID 4508674) could be retrieved. Information regarding its mechanism of action, potential targets, and pharmacological parameters such as IC50, Ki, or EC50 values is not available in the published literature.

Experimental Protocols

The absence of published studies on this compound means that there are no detailed experimental methodologies to report. Key experimental protocols for assays that would typically be included in a technical guide, such as binding assays, enzyme inhibition assays, or cell-based functional assays, have not been described for this molecule.

Signaling Pathways

Due to the lack of research on the biological effects of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, there is no information on any signaling pathways that it may modulate. Consequently, the creation of diagrams for signaling pathways, as initially requested, is not possible.

Discussion and Future Directions

The provided identifiers, "this compound" and "PubChem CID 4508674," do not appear to correspond to a well-characterized research compound. The lack of accessible data suggests that this molecule may be a novel chemical entity that has not yet been extensively studied or that the research associated with it is not in the public domain.

For researchers, scientists, and drug development professionals interested in this scaffold, the following steps are recommended:

-

De Novo Synthesis and Characterization: The chemical structure is defined, allowing for its synthesis and subsequent in-house characterization.

-

High-Throughput Screening: The compound could be subjected to a battery of high-throughput screening assays to identify potential biological targets and activities.

-

Computational Modeling: In silico methods, such as molecular docking and pharmacophore modeling, could be employed to predict potential protein targets based on its chemical structure.

Conclusion

While the chemical identity of PubChem CID 4508674, N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, is established, there is a complete absence of publicly available biological and pharmacological data. The identifier "this compound" does not appear to be associated with this compound. As a result, the core requirements for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time. This document serves to summarize the known chemical information and highlight the significant knowledge gap that currently exists for this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to Investigating N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as a Putative Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as a therapeutic agent by focusing on a key hypothetical protein target: Myeloid cell leukemia-1 (Mcl-1). Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a high-value target for novel anti-cancer therapies. The structural features of the compound of interest, particularly the benzothiazole scaffold, suggest a potential interaction with Mcl-1. This document provides a comprehensive overview of the Mcl-1 signaling pathway, detailed experimental protocols for target validation and characterization, and a framework for interpreting quantitative data, thereby serving as a foundational resource for researchers investigating this and similar compounds.

Introduction: The Rationale for Targeting Mcl-1

N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a novel chemical entity whose biological activity is yet to be fully elucidated. Its core structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer properties.[1] Several benzothiazole derivatives have been identified as inhibitors of various protein targets, including the anti-apoptotic protein Mcl-1.[2][3]

Mcl-1 is a pivotal member of the Bcl-2 protein family, which governs the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in a multitude of human cancers and is associated with tumor progression and resistance to conventional therapies.[7][8] By sequestering pro-apoptotic proteins such as Bak and Bim, Mcl-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting apoptosis.[9][10] Consequently, direct inhibition of Mcl-1 is a promising therapeutic strategy to induce apoptosis in cancer cells.[11][12]

This guide will proceed under the hypothesis that N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is an inhibitor of Mcl-1, providing the necessary theoretical and practical framework to investigate this interaction.

The Mcl-1 Signaling Pathway in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which can be broadly categorized into three functional groups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis.

-

Pro-apoptotic effector proteins: (e.g., Bak, Bax) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.

-

Pro-apoptotic BH3-only proteins: (e.g., Bim, Puma, Noxa) which act as sensors of cellular stress and activators of the effector proteins, or inhibitors of the anti-apoptotic proteins.

Under normal physiological conditions, anti-apoptotic proteins like Mcl-1 sequester pro-apoptotic BH3-only proteins and effector proteins, preventing the induction of apoptosis.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and competitively bind to the hydrophobic groove of anti-apoptotic proteins, including Mcl-1.[13] This releases Bak and Bax, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[4][14]

Experimental Protocols for Target Validation and Compound Characterization

A multi-faceted approach is required to validate Mcl-1 as a target and to characterize the inhibitory activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. The following experimental workflow outlines the key steps.

Biochemical Assays for Direct Binding Affinity

-

Principle: This assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from Bim or Bak). When the small fluorescent peptide is bound to the large Mcl-1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A competitive inhibitor will displace the fluorescent peptide, which will then tumble more rapidly, leading to a decrease in fluorescence polarization.

-

Protocol:

-

Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide.

-

Serial dilutions of the test compound are added to the Mcl-1/peptide mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated from the dose-response curves, and Ki values can be derived using the Cheng-Prusoff equation.

-

-

Principle: This assay utilizes a terbium-labeled anti-His antibody that binds to a His-tagged Mcl-1 protein (donor) and a FITC-labeled BH3 peptide (acceptor). When the donor and acceptor are in close proximity (i.e., the peptide is bound to Mcl-1), excitation of the terbium donor results in energy transfer to the FITC acceptor, producing a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a loss of the FRET signal.

-

Protocol:

-

His-tagged recombinant Mcl-1 protein is incubated with a terbium-labeled anti-His antibody and a FITC-labeled BH3 peptide.[15]

-

Serial dilutions of the test compound are added.

-

After incubation, the time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor.

-

The ratio of acceptor to donor emission is calculated to determine the FRET signal.

-

IC50 and Ki values are determined from the resulting dose-response curves.[15]

-

Cellular Assays for Functional Activity

-

Principle: These assays determine the cytotoxic or cytostatic effects of the compound on cancer cell lines that are known to be dependent on Mcl-1 for survival.

-

Protocol (MTT Assay):

-

Mcl-1-dependent cancer cells (e.g., multiple myeloma cell line NCI-H929) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured.

-

The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

-

-

Principle: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This assay quantifies the activity of these caspases in cells treated with the test compound.

-

Protocol (Caspase-Glo® 3/7 Assay):

-

Cells are seeded and treated with the test compound as in the viability assay.

-

After the treatment period, the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added.

-

The plate is incubated to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

Luminescence is measured using a luminometer. An increase in luminescence indicates caspase activation.

-

-

Principle: Co-IP is used to demonstrate that the compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak) within the cellular context.

-

Protocol:

-

Mcl-1-dependent cells are treated with the test compound or a vehicle control.

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

An antibody specific to Mcl-1 is used to immunoprecipitate Mcl-1 and its bound proteins.

-

The immunoprecipitated complexes are then analyzed by Western blotting using antibodies against the pro-apoptotic binding partners (e.g., anti-Bim, anti-Bak). A decrease in the amount of co-immunoprecipitated Bim or Bak in the compound-treated sample compared to the control indicates disruption of the interaction.[16]

-

Quantitative Data Presentation

The following tables provide examples of the types of quantitative data that should be generated and how they can be structured for clear comparison. The data presented here are hypothetical and for illustrative purposes only, but are representative of values that might be obtained for a potent Mcl-1 inhibitor.

Table 1: In Vitro Biochemical Activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide and Reference Compounds

| Compound | Mcl-1 FP Assay (Ki, nM) | Mcl-1 TR-FRET Assay (Ki, nM) | Bcl-xL FP Assay (Ki, nM) | Bcl-2 FP Assay (Ki, nM) | Selectivity (Mcl-1 vs. Bcl-xL/Bcl-2) |

| Compound of Interest | 15 | 12 | >10,000 | >10,000 | >667-fold / >833-fold |

| Reference Inhibitor A | 5 | 4 | 5,000 | 8,000 | 1000-fold / 1600-fold |

| Negative Control | >50,000 | >50,000 | >50,000 | >50,000 | N/A |

Table 2: Cellular Activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide in Mcl-1-Dependent Cancer Cell Lines

| Cell Line | Mcl-1 Dependence | GI50 (nM) | Caspase-3/7 Activation (EC50, nM) |

| NCI-H929 (Multiple Myeloma) | High | 150 | 120 |

| A427 (Non-Small Cell Lung Cancer) | High | 250 | 200 |

| K562 (Chronic Myelogenous Leukemia) | Low | >20,000 | >20,000 |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for investigating the potential of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide as an inhibitor of the anti-apoptotic protein Mcl-1. The provided signaling pathway diagrams, experimental workflows, and detailed protocols offer a robust framework for researchers to validate this hypothesis and characterize the compound's mechanism of action.

Should the initial biochemical and cellular assays confirm potent and selective Mcl-1 inhibition, further studies would be warranted. These would include in vivo efficacy studies in animal models of Mcl-1-dependent cancers, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. The successful completion of these studies would be crucial in determining the clinical potential of this promising compound. The structural information gathered from these investigations could also guide the synthesis of analogues with improved potency, selectivity, and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. probiologists.com [probiologists.com]

- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for the Characterization of Toll-Like Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of an immune response.[2] Consequently, TLRs are attractive targets for the development of therapeutics to treat a variety of diseases, including infectious diseases, autoimmune disorders, and cancer.

This document provides a detailed protocol for a cell-based assay to screen and characterize potential modulators of TLR signaling. The protocol is designed to be a representative example and can be adapted for specific TLRs and compounds of interest. The assay utilizes a reporter gene system in a human cell line to quantify the activation or inhibition of a TLR signaling pathway.

Signaling Pathway

The activation of Toll-Like Receptors initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB, and the subsequent expression of inflammatory genes. A simplified representation of a common TLR signaling pathway is depicted below.

Caption: Simplified Toll-Like Receptor (TLR) signaling pathway leading to NF-κB activation.

Experimental Protocol

This protocol describes a cell-based reporter assay to measure the activation of a specific TLR signaling pathway. The principle of the assay is the use of a cell line that stably expresses a specific human TLR and a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase) under the control of an NF-κB response element. Activation of the TLR pathway leads to the expression of the reporter gene, which can be quantified.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TLR of interest (e.g., TLR4/CD14/MD2) and an NF-κB-inducible reporter gene. Other suitable cell lines include THP-1 or RAW 264.7.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B).

-

TLR Ligand: A known agonist for the TLR of interest (e.g., Lipopolysaccharide (LPS) for TLR4).

-

Test Compound: EMD 495235 or other compounds to be tested.

-

Assay Plates: White, flat-bottom 96-well cell culture plates.

-

Reporter Gene Assay Reagent: A commercial kit for the detection of the specific reporter gene product (e.g., Luciferase assay system).

-

Instrumentation: Cell culture incubator, luminometer or spectrophotometer.

Experimental Workflow

The overall workflow for the cell-based assay is outlined in the diagram below.

Caption: Experimental workflow for the TLR cell-based reporter assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the reporter cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (25,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cell plate and add 50 µL of the diluted test compound to the appropriate wells. Include vehicle control wells.

-

-

TLR Ligand Stimulation:

-

Prepare the TLR agonist at a 2X concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response).

-

Add 50 µL of the 2X TLR agonist to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Signal Detection:

-

Equilibrate the plate and the reporter gene assay reagent to room temperature.

-

Add the reporter gene assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light.

-

Measure the luminescence or absorbance using a plate reader.

-

Data Presentation and Analysis

The data should be recorded and analyzed to determine the potency of the test compound as either an agonist or an antagonist of the TLR signaling pathway.

Agonist Activity

To determine if the test compound acts as a TLR agonist, it is added to the cells in the absence of a known TLR ligand. The results can be presented in a table as follows:

| Test Compound Conc. (µM) | Luminescence (RLU) | Fold Induction |

| 0 (Unstimulated) | 1,500 | 1.0 |

| 0.01 | 2,500 | 1.7 |

| 0.1 | 15,000 | 10.0 |

| 1 | 50,000 | 33.3 |

| 10 | 120,000 | 80.0 |

| 100 | 150,000 | 100.0 |

| Positive Control (Ligand) | 155,000 | 103.3 |

The data can then be plotted using a non-linear regression curve fit to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Antagonist Activity

To determine if the test compound acts as a TLR antagonist, it is added to the cells in the presence of a known TLR ligand. The results can be presented in a table as follows:

| Test Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Ligand only) | 150,000 | 0 |

| 0.01 | 135,000 | 10 |

| 0.1 | 90,000 | 40 |

| 1 | 45,000 | 70 |

| 10 | 15,000 | 90 |

| 100 | 5,000 | 97 |

| Unstimulated Control | 1,500 | - |

The data can then be plotted using a non-linear regression curve fit to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal response induced by the TLR ligand).

Conclusion

The described cell-based assay provides a robust and sensitive method for the screening and characterization of compounds that modulate Toll-Like Receptor signaling. By utilizing a reporter gene system, this assay allows for the high-throughput evaluation of compound potency and efficacy, making it a valuable tool in the drug discovery and development process for a wide range of therapeutic areas.

References

Application Notes and Protocols for EMD 495235 in Cancer Cell Lines: Information Not Available

Following a comprehensive search, we regret to inform you that no public data or scientific literature could be found for a compound designated as "EMD 495235" in the context of cancer cell line research. This suggests that "this compound" may be an incorrect or outdated internal identifier, a typographical error, or a compound that has not been disclosed in publicly accessible resources.

Efforts to locate information on the mechanism of action, signaling pathways, or experimental use of a compound with this specific identifier have been unsuccessful. Broader searches for cancer therapies under development by EMD Serono (the biopharmaceutical division of Merck KGaA) have identified other compounds, such as the Eg5 inhibitor EMD 534085 and the c-Met inhibitors EMD 1214063 and EMD 1204831, but no link to "this compound" has been established.

Without any foundational data on the compound, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires accurate and verifiable information regarding the compound's biological activity and its effects on cancer cells.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is crucial to ensure the accuracy of compound identifiers when searching for scientific information. We recommend the following steps:

-

Verify the Compound Identifier: Please double-check the designation "this compound" for any potential errors. Small inaccuracies in naming can lead to an inability to retrieve relevant data.

-

Search by Chemical Structure: If the chemical structure of the compound is known, performing a structure-based search in chemical databases (such as PubChem or SciFinder) may reveal its correct public identifier or any associated studies.

Once the correct compound information is obtained, a new search can be initiated to gather the necessary data to develop the comprehensive application notes and protocols as originally requested. At present, the lack of information on "this compound" prevents the fulfillment of this request.